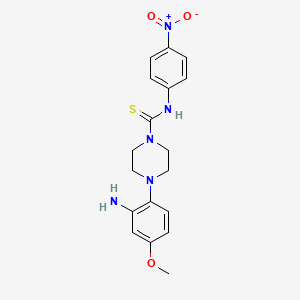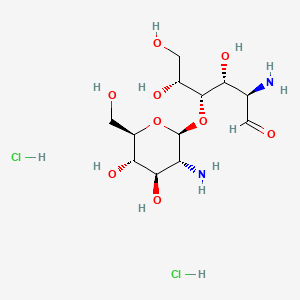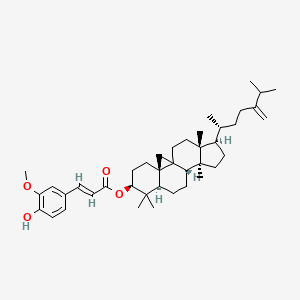
Aurothiomalate (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of aurothiomalate (sodium) involves the reaction of gold salts with thiomalic acid. The process typically includes the following steps:
Preparation of Thiomalic Acid: Thiomalic acid is synthesized by the reaction of malic acid with hydrogen sulfide.
Formation of Aurothiomalate: Gold salts, such as gold chloride, react with thiomalic acid in an aqueous solution to form aurothiomalate (sodium).
Industrial Production Methods
Industrial production of aurothiomalate (sodium) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Aurothiomalate (sodium) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of gold.
Reduction: Reduction reactions can convert aurothiomalate (sodium) back to its elemental gold form.
Substitution: The thiomalate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used oxidizing agents.
Reducing Agents: Sodium borohydride and other hydrides are used as reducing agents.
Substitution Reactions: Ligand exchange reactions often involve the use of phosphines or other sulfur-containing ligands.
Major Products Formed
Oxidation Products: Various gold oxides and hydroxides.
Reduction Products: Elemental gold and thiomalic acid.
Substitution Products: Gold complexes with different ligands.
Scientific Research Applications
Aurothiomalate (sodium) has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its effects on cellular processes and enzyme inhibition.
Industry: Employed in the development of new materials and nanotechnology applications.
Mechanism of Action
The precise mechanism of action of aurothiomalate (sodium) is not fully understood. it is known to inhibit the synthesis of prostaglandins, which play a role in inflammation . The compound also modulates phagocytic cells and inhibits class II major histocompatibility complex-peptide interactions . Additionally, it inhibits several enzymes, including acid phosphatase, beta-glucuronidase, elastase, cathepsin G, thrombin, and microsomal prostaglandin E synthase-1 .
Comparison with Similar Compounds
Aurothiomalate (sodium) is unique among gold compounds due to its specific immunosuppressive and anti-rheumatic properties. Similar compounds include:
Auranofin: An orally administered gold compound with similar anti-rheumatic effects.
Gold Chloride: Used in various chemical reactions but lacks the specific therapeutic effects of aurothiomalate (sodium).
Gold Sodium Thiomalate: Another gold compound with similar properties but different pharmacokinetics and administration routes.
Properties
Molecular Formula |
C5H11AuNaO4S |
|---|---|
Molecular Weight |
387.16 g/mol |
IUPAC Name |
sodium;gold;hydride;methane;2-sulfanylbutanedioic acid |
InChI |
InChI=1S/C4H6O4S.CH4.Au.Na.H/c5-3(6)1-2(9)4(7)8;;;;/h2,9H,1H2,(H,5,6)(H,7,8);1H4;;;/q;;;+1;-1 |
InChI Key |
QTMMQQZZZMFKSA-UHFFFAOYSA-N |
Canonical SMILES |
[H-].C.C(C(C(=O)O)S)C(=O)O.[Na+].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)-2-fluorophenyl]-2-[(4-ethylpiperazin-1-yl)methyl]quinoline-6-carboxamide](/img/structure/B10830210.png)




![N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide](/img/structure/B10830264.png)
![3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile](/img/structure/B10830266.png)
![4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)




![2-[[5-[[4-(4,5-difluoro-2-methylsulfanylphenyl)phenoxy]methyl]furan-2-carbonyl]-(furan-2-ylmethyl)amino]acetic acid](/img/structure/B10830295.png)

